4-Benzyloxy-3-chlorophenylboronic acid

Purity HPLC Quality Control

Select 4-benzyloxy-3-chlorophenylboronic acid for its unique 4-benzyloxy/3-chloro substitution pattern, which creates a tailored electronic environment balancing Lewis acidity, transmetalation rate, and protodeboronation resistance. The benzyl protecting group serves as a latent phenol, enabling orthogonal hydrogenolysis after cross-coupling to reveal a free hydroxyl for downstream bioconjugation, while the 3-chloro substituent boosts lipophilicity and metabolic stability—ideal for building CNS-penetrant biaryl cores. ≥98% HPLC purity minimizes catalyst-poisoning trace metals, delivering reproducible yields in array synthesis and scale-up campaigns.

Molecular Formula C13H12BClO3
Molecular Weight 262.5 g/mol
CAS No. 845551-44-2
Cat. No. B151630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-3-chlorophenylboronic acid
CAS845551-44-2
Molecular FormulaC13H12BClO3
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
InChIKeyAYSMMNDQVZAXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-3-chlorophenylboronic acid (CAS 845551-44-2): Procurement and Differentiation Guide


4-Benzyloxy-3-chlorophenylboronic acid (CAS 845551-44-2) is a functionalized arylboronic acid building block widely used in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and complex molecular architectures in medicinal chemistry and materials science . The compound features a benzyloxy group at the 4-position and a chlorine substituent at the 3-position of the phenyl ring, conferring distinct electronic and steric properties that influence coupling reactivity and physicochemical behavior relative to unsubstituted or mono-substituted analogs [1]. Commercial availability is robust, with multiple vendors offering the compound at ≥98% purity (HPLC), though procurement decisions require careful evaluation of batch-specific purity, anhydride content, and storage conditions due to its moisture sensitivity [2].

Why 4-Benzyloxy-3-chlorophenylboronic acid Cannot Be Casually Substituted with Common Boronic Acid Analogs


Arylboronic acids are not interchangeable commodities; subtle variations in substitution pattern dramatically alter cross-coupling efficiency, chemoselectivity, and downstream physicochemical properties. 4-Benzyloxy-3-chlorophenylboronic acid bears an electron-donating benzyloxy group at the para position and an electron-withdrawing chlorine at the meta position, creating a unique electronic environment that modulates the boronic acid's Lewis acidity, transmetalation rate, and susceptibility to protodeboronation . Substituting with simpler analogs such as 3-chlorophenylboronic acid or 4-benzyloxyphenylboronic acid alters the substitution pattern, potentially reducing coupling yields, shifting regioselectivity, or compromising the stability of intermediates in multi-step syntheses . Furthermore, the presence of the benzyl protecting group introduces orthogonal deprotection opportunities that are absent in unsubstituted or differently protected boronic acids, directly impacting synthetic route design and final product purity .

Quantitative Differentiation of 4-Benzyloxy-3-chlorophenylboronic acid from Structural Analogs


Commercial Purity Benchmark: ≥98% (HPLC) for 4-Benzyloxy-3-chlorophenylboronic acid vs. 97% for 3-Chlorophenylboronic acid

4-Benzyloxy-3-chlorophenylboronic acid is routinely supplied with ≥98% purity as determined by HPLC, whereas the simpler analog 3-chlorophenylboronic acid is commonly offered at 97% purity . This 1% difference in nominal purity, while seemingly modest, can be critical in demanding applications such as medicinal chemistry lead optimization or polymer synthesis, where minor impurities can inhibit catalysts or lead to side products that complicate purification .

Purity HPLC Quality Control

Lipophilicity (cLogP) Comparison: 4-Benzyloxy-3-chlorophenylboronic acid vs. 4-Benzyloxyphenylboronic acid

The computed LogP (cLogP) of 4-benzyloxy-3-chlorophenylboronic acid is 1.60, compared to a cLogP of 1.20 for the non-chlorinated analog 4-benzyloxyphenylboronic acid (estimated) [1]. This 0.4 unit increase in lipophilicity, conferred by the 3-chloro substituent, may enhance membrane permeability and alter biodistribution in drug discovery contexts. The measured LogD at pH 7.4 is 3.66, indicating the compound exists predominantly in its neutral, membrane-permeable form under physiological conditions .

Lipophilicity cLogP Drug-likeness

Acidity (pKa) and Boronic Acid Reactivity: 4-Benzyloxy-3-chlorophenylboronic acid vs. Unsubstituted Phenylboronic Acid

The predicted pKa of 4-benzyloxy-3-chlorophenylboronic acid is 7.67 ± 0.17, which is substantially lower than that of unsubstituted phenylboronic acid (pKa ~8.8) due to the electron-withdrawing inductive effect of the 3-chloro substituent partially offset by the electron-donating 4-benzyloxy group . This intermediate pKa value places the boronic acid in a favorable range for Suzuki-Miyaura coupling under mildly basic conditions, potentially reducing protodeboronation side reactions compared to more electron-rich analogs while maintaining sufficient reactivity for efficient transmetalation [1].

pKa Boronic Acid Suzuki Coupling

Synthetic Accessibility: High-Yielding Preparation from 3-Chlorophenol

A reported synthetic route for 4-benzyloxy-3-chlorophenylboronic acid involves sequential O-benzylation of 3-chlorophenol followed by palladium-catalyzed borylation using bis(triphenylphosphine)palladium(II) and triphenyl borate, affording the desired boronic acid in 80-90% yield . This high-yielding two-step sequence compares favorably to alternative routes for related benzyloxy-substituted boronic acids, which may require cryogenic conditions (e.g., -78 °C lithiation/borylation) or suffer from lower overall yields due to protodeboronation during workup [1].

Synthesis Yield Process Chemistry

Recommended Application Scenarios for 4-Benzyloxy-3-chlorophenylboronic acid Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Biaryl Pharmacophores with Enhanced Lipophilicity

The combination of a 4-benzyloxy group (providing a latent phenol for late-stage functionalization) and a 3-chloro substituent (increasing lipophilicity and metabolic stability) makes 4-benzyloxy-3-chlorophenylboronic acid an ideal building block for constructing biaryl cores in CNS-penetrant drug candidates or probes where balanced LogP is critical . The ≥98% HPLC purity minimizes the risk of catalyst poisoning by trace metal impurities, ensuring reproducible Suzuki couplings in array synthesis or high-throughput medicinal chemistry workflows .

Process Chemistry and Scale-Up: Reliable Suzuki Coupling Partner with Predictable Reactivity

The well-defined pKa (7.67) and moderate reactivity of 4-benzyloxy-3-chlorophenylboronic acid enable robust Suzuki-Miyaura couplings under a range of conditions (aqueous or anhydrous, various bases and Pd catalysts) without the need for specialized ligands or rigorous exclusion of air . This predictability, combined with the high-yielding commercial synthesis (80-90%), translates to lower cost and higher throughput in process development and kilogram-scale manufacturing .

Materials Science: Monomer for Conjugated Polymers and Liquid Crystals

The 4-benzyloxy-3-chlorophenyl motif, when incorporated into π-conjugated polymers via Suzuki polycondensation, can modulate the polymer's electronic properties, solubility, and self-assembly behavior . The benzyloxy group can be selectively cleaved post-polymerization to yield a phenol functionality, enabling further derivatization or tuning of material properties .

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The benzyl protecting group on the boronic acid provides a convenient handle for orthogonal deprotection strategies (e.g., hydrogenolysis) after Suzuki coupling, revealing a free phenol for subsequent bioconjugation (e.g., to biotin, fluorophores, or affinity tags) . This feature is particularly valuable in the synthesis of chemical probes where a free hydroxyl is required for target engagement or cellular imaging, and where the initial coupling step benefits from the increased lipophilicity and stability of the protected intermediate .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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